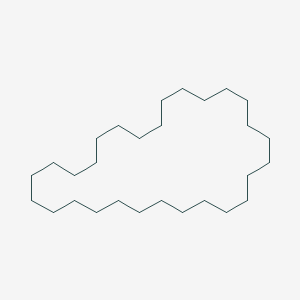

Cyclooctacosane

Description

Cyclooctacosane (CAS 297-24-5) is a large cycloalkane with the molecular formula C₂₈H₅₆ and a molecular weight of 392.74 g/mol . It belongs to the class of saturated hydrocarbons characterized by a closed-ring structure. This compound has been identified in various natural sources, including plant extracts (e.g., Terminalia chebula, Azadirachta indica) , microbial co-cultures , and fermented products like Tibetan flavor Daqu . Its presence in these systems is often associated with biological activities, such as antibacterial properties after derivatization .

Properties

CAS No. |

297-24-5 |

|---|---|

Molecular Formula |

C28H56 |

Molecular Weight |

392.7 g/mol |

IUPAC Name |

cyclooctacosane |

InChI |

InChI=1S/C28H56/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-28H2 |

InChI Key |

UWXTYOJKSPHFNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCCCCCCCCCCCCCCCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctacosane can be synthesized through various methods, including the hydrogenation of unsaturated precursors. One common method involves the hydrogenation of cyclooctacosene, which is an unsaturated hydrocarbon. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of long-chain alkenes. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or platinum, to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclooctacosane primarily undergoes reactions typical of saturated hydrocarbons, including:

Oxidation: this compound can be oxidized to form various oxygen-containing compounds, such as alcohols, ketones, and carboxylic acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a catalyst like iron(III) chloride (FeCl3).

Major Products

Oxidation: Alcohols, ketones, and carboxylic acids.

Halogenation: Haloalkanes (e.g., chlorothis compound, bromothis compound).

Scientific Research Applications

Cyclooctacosane has several applications in scientific research, including:

Chemistry: Used as a model compound for studying the properties and reactions of large cycloalkanes.

Biology: Employed in the study of lipid membranes and their interactions with proteins and other biomolecules.

Mechanism of Action

Cyclooctacosane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound’s large ring structure allows it to form inclusion complexes with other molecules, which can be utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Structural and Physical Properties

Cyclooctacosane is part of a homologous series of cycloalkanes with increasing carbon numbers. Key structural and physical comparisons include:

Key Observations :

- Molecular Weight Trend : Cycloalkanes exhibit a linear increase in molecular weight with carbon count, directly impacting their physical properties (e.g., melting points, solubility).

- Natural Prevalence : this compound is more frequently detected in plant and microbial systems compared to smaller (C₂₄, C₂₆) or larger (C₃₀) homologs .

Conformational Behavior

The conformational flexibility of cycloalkanes varies significantly with ring size:

- Cyclooctadecane (C₁₈H₃₆) : Adopts a [3636] conformation to minimize transannular strain, balancing bond angle and torsional distortions .

- This compound (C₂₈H₅₆) : As a large cycloalkane , it maximizes van der Waals interactions by adopting inward-distorted conformations (e.g., [234234]) without significant strain . This structural adaptability distinguishes it from smaller rings, which prioritize strain minimization over stabilizing interactions.

- Larger Rings (e.g., C₃₀+) : Similar to this compound, these exhibit enhanced conformational freedom but require specialized synthesis methods .

Analytical Characterization (GC-MS)

Retention times and relative abundances in GC-MS analyses highlight differences in volatility and matrix interactions:

Key Observations :

- This compound elutes earlier than linear alkanes (e.g., heptacosane, nonacosane) in GC-MS, reflecting its lower volatility due to ring strain and molecular weight .

- Its abundance in natural extracts is generally lower (<1%) compared to linear alkanes, which dominate hydrocarbon profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.